Compound Identification and Physicochemical Properties
Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 4-Bromo-3-chloroquinoline for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4-Bromo-3-chloroquinoline. It details its chemical identity, synthesis, characterization, reactivity, and potential applications, with a focus on providing practical, field-proven insights.
4-Bromo-3-chloroquinoline is a dihalogenated quinoline, a class of heterocyclic compounds extensively used as building blocks in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the quinoline scaffold offers distinct reactivity profiles, making it a versatile intermediate for further chemical modifications.
CAS Number: 1209339-16-1
Molecular Structure:
Caption: Chemical structure of 4-Bromo-3-chloroquinoline.
The table below summarizes the key physicochemical properties of 4-Bromo-3-chloroquinoline.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN | |
| Molecular Weight | 242.50 g/mol | |
| IUPAC Name | 4-bromo-3-chloroquinoline | |
| Appearance | Solid (predicted) | |
| Boiling Point | >300 °C (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Synthesis of 4-Bromo-3-chloroquinoline
The synthesis of substituted quinolines can be achieved through various established methods, such as the Combes, Conrad-Limpach, and Gould-Jacobs reactions.[1][2] For 4-Bromo-3-chloroquinoline, a plausible and efficient synthetic route is the Gould-Jacobs reaction, starting from the commercially available 4-bromo-3-chloroaniline.[3][4] This method is particularly advantageous as it allows for the construction of the 4-hydroxyquinoline core, which can then be readily converted to the target 4-bromo-3-chloroquinoline.
Proposed Synthetic Workflow: Gould-Jacobs Reaction
The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization to form the quinoline ring system.[3][4]
Caption: Proposed synthesis workflow for 4-Bromo-3-chloroquinoline via the Gould-Jacobs reaction.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2-((4-bromo-3-chlorophenyl)amino)methylenemalonate (Condensation)
-
In a round-bottom flask, combine 4-bromo-3-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120 °C for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture and purify the crude product by recrystallization from ethanol to yield the condensation product.
Step 2: Synthesis of Ethyl 7-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate (Thermal Cyclization)
-
Add the condensation product from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to reflux (approximately 250 °C) for 30-60 minutes.
-
Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the cyclized product.
Step 3: Synthesis of 7-bromo-8-chloro-4-hydroxyquinoline (Saponification and Decarboxylation)
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 2-4 hours to effect saponification.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.
-
Filter the solid and heat it at a temperature above its melting point until gas evolution (CO₂) ceases, indicating complete decarboxylation.
-
The resulting solid is 7-bromo-8-chloro-4-hydroxyquinoline.
Step 4: Synthesis of 4-Bromo-3-chloroquinoline (Chlorination)
-
Treat the 7-bromo-8-chloro-4-hydroxyquinoline from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-3-chloroquinoline.
Spectroscopic Characterization
Accurate structural elucidation of 4-Bromo-3-chloroquinoline is critical. The following are the predicted spectroscopic data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 | s | - | H-2 |
| ~8.2 | d | ~8.5 | H-5 |
| ~7.8 | dd | ~8.5, ~1.5 | H-6 |
| ~7.6 | d | ~1.5 | H-8 |
| ~7.5 | t | ~8.5 | H-7 |
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will provide information on the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~151 | C-2 |
| ~150 | C-8a |
| ~148 | C-4 |
| ~134 | C-7 |
| ~130 | C-5 |
| ~129 | C-6 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~122 | C-3 |
Mass Spectrometry (MS)
The mass spectrum of 4-Bromo-3-chloroquinoline will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[5][6]
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN), 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), and 245 (for C₉H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will be approximately 3:4:1.
-
Fragmentation: Common fragmentation pathways would involve the loss of halogen atoms. Key fragments would be observed at [M-Cl]⁺ and [M-Br]⁺.
Reactivity and Chemical Transformations
The bromine and chlorine substituents on the quinoline ring are key to its utility as a synthetic intermediate. The C4-Br bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C3-Cl bond.
Caption: Key chemical transformations of 4-Bromo-3-chloroquinoline.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C4-Br bond is an excellent handle for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkynyl, and amino groups, respectively. This provides a pathway to a diverse range of substituted quinolines.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The C4 position of the quinoline ring is activated towards nucleophilic attack. The bromine at this position can be displaced by strong nucleophiles.
Applications in Research and Drug Development
Halogenated quinolines are privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[8] They are integral components of drugs with antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[9]
-
Anticancer Agents: Many quinoline derivatives have been investigated as kinase inhibitors and anti-proliferative agents. The bromo and chloro substituents can serve as handles for further derivatization to optimize binding to biological targets.
-
Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine. Novel halogenated quinolines are continuously being explored to combat drug-resistant malaria strains.
-
Antimicrobial Agents: The quinoline scaffold is also found in antibacterial and antifungal compounds.
4-Bromo-3-chloroquinoline, with its two reactive halogen atoms, is a valuable starting material for the synthesis of libraries of novel quinoline derivatives for screening in various drug discovery programs.
Safety and Handling
As with all poly-halogenated aromatic compounds, 4-Bromo-3-chloroquinoline should be handled with care in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Halogenated compounds should typically be collected in a designated waste container.[11]
Many aromatic amines and their derivatives are considered potential carcinogens or mutagens, so appropriate precautions should be taken, especially during synthesis from the aniline precursor.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Deciphering the toxicity mechanism of haloquinolines on Chlorella pyrenoidosa using QSAR and metabolomics approaches. ResearchGate. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET. Agilent. Available at: [Link]
-
Combes Quinoline Synthesis. Available at: [Link]
-
Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B: Physical Organic. RSC Publishing. Available at: [Link]
-
Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. PubMed. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? | Environmental Medicine | ATSDR. CDC Archive. Available at: [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. PubMed Central. Available at: [Link]
-
An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. NIH. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Available at: [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis. ResearchGate. Available at: [Link]
-
The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]
-
Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]
-
Predict. NMRium demo. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. guidechem.com [guidechem.com]
